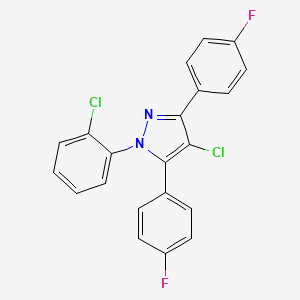![molecular formula C19H15ClN4O2 B10914409 N-(2-chlorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914409.png)
N-(2-chlorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the pyrazolopyridine core. This step may require the use of halogenating agents and specific solvents to achieve the desired substitution.
Attachment of the Furyl Group: The furyl group is attached through a coupling reaction, which may involve the use of palladium catalysts and specific ligands to ensure the efficient coupling of the furyl group to the pyrazolopyridine core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically requires the use of amine precursors and activating agents to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of N4-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups on the pyrazolopyridine core or the chlorophenyl group are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran and controlled temperatures.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and specific catalysts. Reaction conditions vary depending on the specific substitution being performed.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of N4-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. These products can have different chemical and biological properties compared to the parent compound.
Scientific Research Applications
N~4~-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. It is studied for its potential effects on various diseases and medical conditions.
Industry: The compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N4-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may bind to specific enzymes, inhibiting or activating their activity. This can lead to changes in cellular processes and biochemical pathways.
Interacting with Receptors: The compound may interact with specific receptors on the surface of cells, leading to changes in cellular signaling and function.
Modulating Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein production and cellular behavior.
Comparison with Similar Compounds
N~4~-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-3-(5-phenyl-2-furyl)acrylamide: This compound has a similar structure but differs in the presence of an acrylamide group instead of a carboxamide group.
3-(5-(4-Chlorophenyl)-2-furyl)-N-(4-methoxybenzyl)propanamide: This compound has a similar structure but includes a methoxybenzyl group instead of a pyrazolopyridine core.
The uniqueness of N4-(2-Chlorophenyl)-6-(2-furyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups and its potential biological and chemical properties.
Properties
Molecular Formula |
C19H15ClN4O2 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-17-12(19(25)22-14-7-4-3-6-13(14)20)10-15(16-8-5-9-26-16)21-18(17)24(2)23-11/h3-10H,1-2H3,(H,22,25) |
InChI Key |
HRAKQKFGVFBLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorophenyl)-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914326.png)
![N-(2-chloropyridin-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914333.png)
![5-(difluoromethyl)-1-(3-methoxypropyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914343.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914345.png)
![5-(difluoromethyl)-1-ethyl-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914350.png)
![Methyl 1-(3-methoxypropyl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10914352.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914355.png)
![1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10914372.png)


![[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10914393.png)
![5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914395.png)
![1-benzyl-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914416.png)
![4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914422.png)
